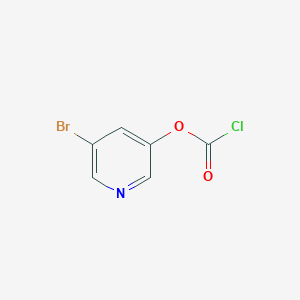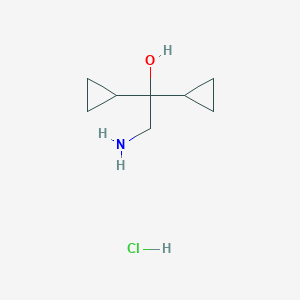
2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride is a chemical compound with a unique structure that includes two cyclopropyl groups attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride typically involves the reaction of cyclopropyl derivatives with appropriate amines and alcohols. One common method involves the reaction of cyclopropylcarbinol with ammonia or an amine under acidic conditions to form the desired amino alcohol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages such as lower production cycle time, less waste, and reduced operating costs. These methods often utilize immobilized enzymes and packed bed reactors to enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-propanediol:
2-Amino-2-methyl-1-propanol: This compound has a similar amino alcohol structure but differs in its industrial and pharmaceutical uses.
Uniqueness
2-Amino-1,1-dicyclopropylethan-1-ol hydrochloride is unique due to its dual cyclopropyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
2-amino-1,1-dicyclopropylethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(10,6-1-2-6)7-3-4-7;/h6-7,10H,1-5,9H2;1H |
InChI-Schlüssel |
QPNJMWRRBBJDKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CN)(C2CC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



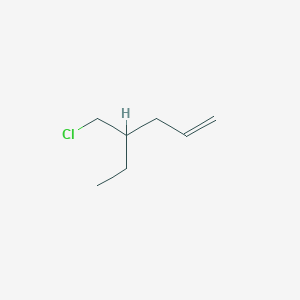
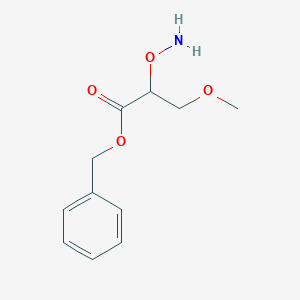
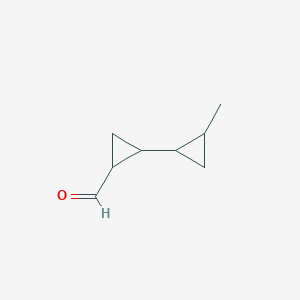
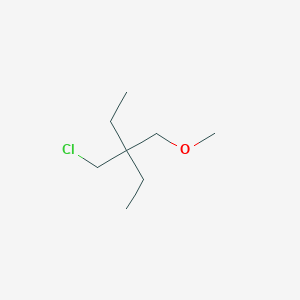

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)


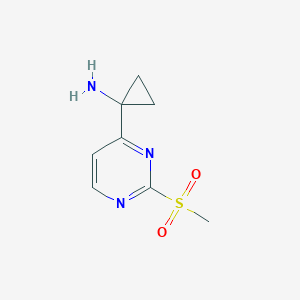

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13227488.png)
![[1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine](/img/structure/B13227495.png)
